molecular formula C10H11ClO3 B1316510 Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate CAS No. 84298-82-8

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate

Cat. No.: B1316510
CAS No.: 84298-82-8
M. Wt: 214.64 g/mol
InChI Key: YWJSKUFRUWDAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H11ClO3 It is a derivative of phenylpropanoic acid, featuring a chloro and hydroxy substitution on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3-chloro-4-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-(3-chloro-4-oxophenyl)propanoate.

    Reduction: 3-(3-chloro-4-hydroxyphenyl)propanol.

    Substitution: 3-(3-amino-4-hydroxyphenyl)propanoate (when reacted with ammonia).

Scientific Research Applications

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to naturally occurring compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro substituents on the aromatic ring can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, affecting processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propanoate: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Contains a methoxy group instead of a chloro group, leading to different chemical and biological properties.

    Methyl 3-(4-chloro-3-methylphenyl)propanoate:

Uniqueness

Methyl 3-(3-chloro-4-hydroxyphenyl)propanoate is unique due to the presence of both chloro and hydroxy substituents on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

methyl 3-(3-chloro-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJSKUFRUWDAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.